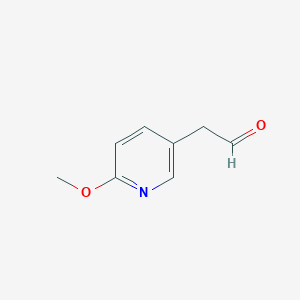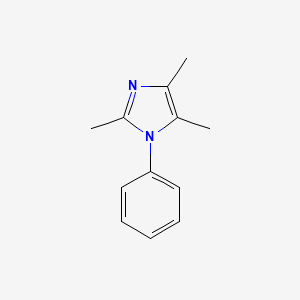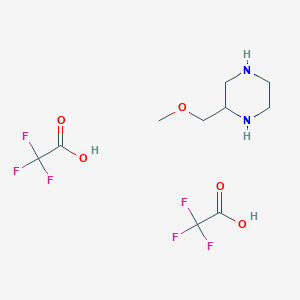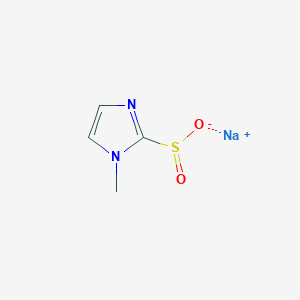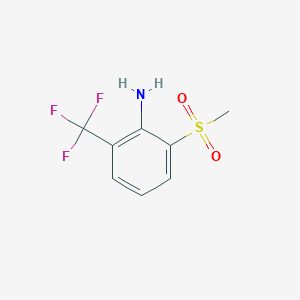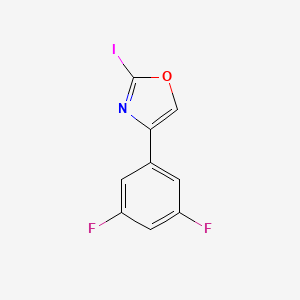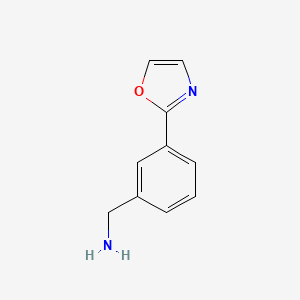![molecular formula C12H14N4 B15222447 [2,2'-Bipyridine]-4,4'-diyldimethanamine](/img/structure/B15222447.png)
[2,2'-Bipyridine]-4,4'-diyldimethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,2’-Bipyridine]-4,4’-diyldimethanamine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two pyridine rings connected by a methylene bridge at the 4,4’ positions. It is widely used in coordination chemistry due to its ability to form stable complexes with various metal ions. The compound’s unique structure allows it to act as a bidentate ligand, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridine]-4,4’-diyldimethanamine typically involves the coupling of pyridine derivatives. One common method is the Negishi coupling, which uses pyridyl zinc halide precursors and halogen-substituted heterocycles . This method is favored for its high yield and mild reaction conditions. Another approach involves the Ullmann coupling, where a keto bromo-pyridine undergoes homocoupling under NiCl2/Zn/PPh3 conditions .
Industrial Production Methods
Industrial production of [2,2’-Bipyridine]-4,4’-diyldimethanamine often employs large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalysis has been explored to improve yield and reduce reaction times . Additionally, alternative pathways involving sulfur and phosphorus compounds have been developed to address the challenges associated with traditional catalysis methods .
Analyse Chemischer Reaktionen
Types of Reactions
[2,2’-Bipyridine]-4,4’-diyldimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions typically involve the addition of hydrogen to the pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, especially when coordinated to metal centers.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as methoxide for substitution reactions . The reaction conditions often involve the use of metal catalysts to facilitate the processes.
Major Products
The major products formed from these reactions include N-oxides, reduced bipyridine derivatives, and substituted bipyridine compounds .
Wissenschaftliche Forschungsanwendungen
[2,2’-Bipyridine]-4,4’-diyldimethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [2,2’-Bipyridine]-4,4’-diyldimethanamine primarily involves its ability to chelate metal ions. By forming stable complexes with metals, the compound can influence various biochemical pathways. For example, its coordination with ruthenium ions has been shown to enhance luminescence properties, which is useful in imaging and diagnostic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A closely related compound that also acts as a bidentate ligand but lacks the methylene bridge.
4,4’-Bipyridine: Similar in structure but with different coordination properties due to the position of the nitrogen atoms.
1,10-Phenanthroline: Another bidentate ligand with a similar coordination chemistry but a different ring structure.
Uniqueness
[2,2’-Bipyridine]-4,4’-diyldimethanamine is unique due to its methylene bridge, which provides additional flexibility and steric properties compared to other bipyridine derivatives. This structural feature allows for the formation of more diverse and stable metal complexes, enhancing its utility in various applications .
Eigenschaften
Molekularformel |
C12H14N4 |
|---|---|
Molekulargewicht |
214.27 g/mol |
IUPAC-Name |
[2-[4-(aminomethyl)pyridin-2-yl]pyridin-4-yl]methanamine |
InChI |
InChI=1S/C12H14N4/c13-7-9-1-3-15-11(5-9)12-6-10(8-14)2-4-16-12/h1-6H,7-8,13-14H2 |
InChI-Schlüssel |
LFSSTBJPULQNQH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C=C1CN)C2=NC=CC(=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


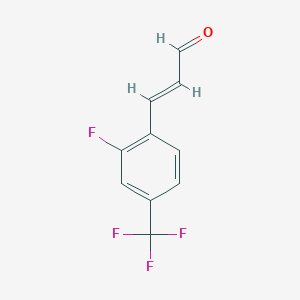
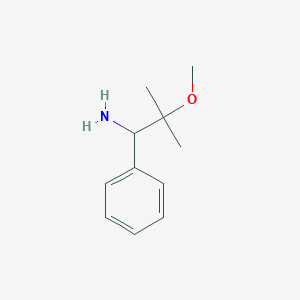
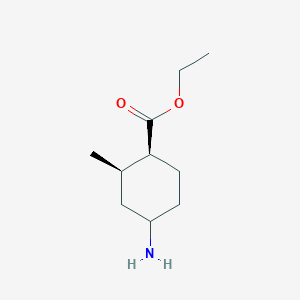
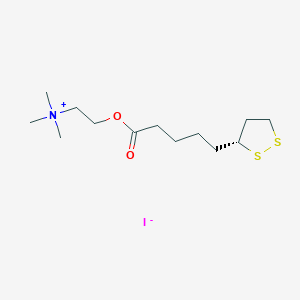
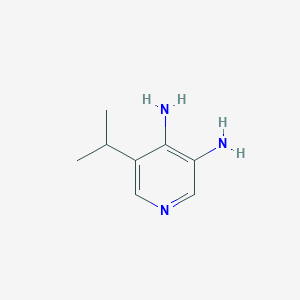
![2,5-Diazaspiro[3.5]nonane-2-carboxylic acid, 8-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B15222379.png)

